(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including compounds similar to (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, involves multistep synthetic routes that start from readily available precursors. A notable approach includes the synthesis of extended oxazoles through reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles, which are useful scaffolds for synthetic elaboration at the methylene position, leading to various substituted products (Patil & Luzzio, 2016). The synthesis is characterized by the formation of α-sulfonyl anions reacting with alkyl halides and optimized desulfonylation processes to yield the desired oxazole derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is typically characterized using various spectroscopic techniques such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis. These methods confirm the molecular framework and substitution patterns on the oxazole ring. The structure of related compounds has been elucidated, demonstrating the versatility of oxazoles as scaffolds for further functionalization and the accurate determination of their molecular configurations (Apostol et al., 2019).
Chemical Reactions and Properties
Oxazole compounds, including (4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, participate in various chemical reactions, highlighting their reactivity and utility in organic synthesis. These reactions often involve nucleophilic substitutions, ring-opening reactions, and transformations leading to a wide range of derivatives with different functional groups. The chemical versatility of oxazoles allows for their application in designing molecules with desired biological or physical properties (Misra & Ila, 2010).
Future Directions
properties
IUPAC Name |
[(4R,5R)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCXPQQPWOKDFW-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]2[C@H](N=C(O2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563679 | |
Record name | {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol | |
CAS RN |
96795-00-5 | |
Record name | {(4R,5R)-5-[4-(Methanesulfonyl)phenyl]-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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